N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
Overview
Description
N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiopyran ring. One common method for synthesizing tetrahydrothiopyran-4-one involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The resulting intermediate is then hydrolyzed and decarboxylated by heating in sulfuric acid .
The piperazine ring can be synthesized through the cyclization of appropriate diamines with phosgene or other carbonylating agents. The final step involves the coupling of the cyclohexyl group and the tetrahydrothiopyran moiety to the piperazine ring, typically using amide bond formation reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Dieckmann condensation and automated systems for the coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: N-substituted piperazines
Scientific Research Applications
N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The tetrahydrothiopyran moiety may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-one: A simpler analog used in similar synthetic applications.
Cyclohexylpiperazine: Lacks the tetrahydrothiopyran moiety but shares the piperazine and cyclohexyl groups.
N-cyclohexylpiperazine-1-carboxamide: Similar structure but without the tetrahydrothiopyran ring.
Uniqueness
N-cyclohexyl-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is unique due to the presence of both the tetrahydrothiopyran and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclohexyl-4-(thian-4-yl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3OS/c20-16(17-14-4-2-1-3-5-14)19-10-8-18(9-11-19)15-6-12-21-13-7-15/h14-15H,1-13H2,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDVSRWNVIEKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3CCSCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.